molecular formula C17H18N4O3S B2964854 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048677-66-2

5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2964854
CAS No.: 1048677-66-2
M. Wt: 358.42
InChI Key: RZXANELOMWUKRV-UHFFFAOYSA-N
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Description

5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole derivatives with itaconic acid . The reaction conditions often involve heating without a solvent or using solvents like ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance the efficiency of thiazole synthesis .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-3-2-4-11(7-10)18-15(23)8-12-9-25-17(19-12)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXANELOMWUKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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